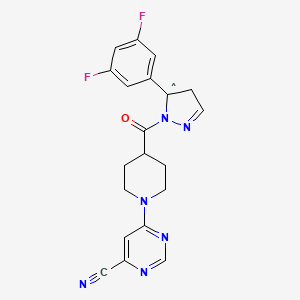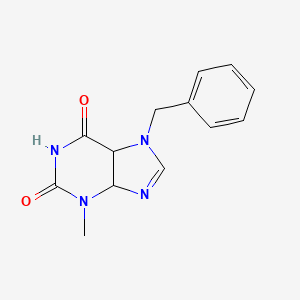
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of theophylline with benzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various benzylated or halogenated purine derivatives.
Scientific Research Applications
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways involving purine derivatives.
Industry: It may be utilized in the production of specialized chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, purine derivatives are known to act as inhibitors of phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes .
Comparison with Similar Compounds
Theophylline: A naturally occurring purine derivative with bronchodilator properties.
Caffeine: Another purine derivative known for its stimulant effects on the central nervous system.
Xanthine: The parent compound of many biologically active purine derivatives.
Comparison: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. Unlike theophylline and caffeine, which are well-studied and widely used, this compound offers potential for novel applications and further research .
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
7-benzyl-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3,(H,15,18,19) |
InChI Key |
XZOYRQFAPGXCIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


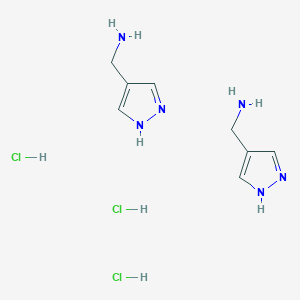
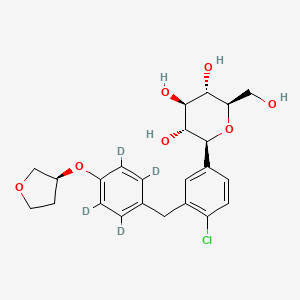
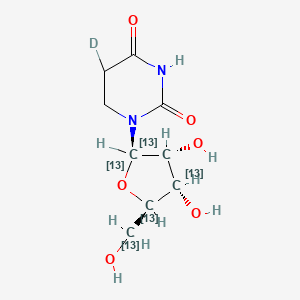
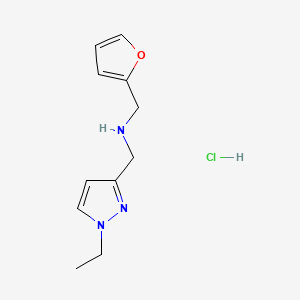
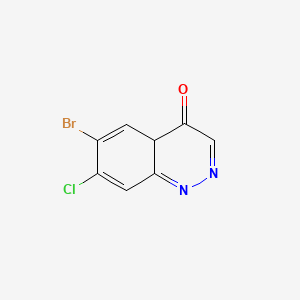
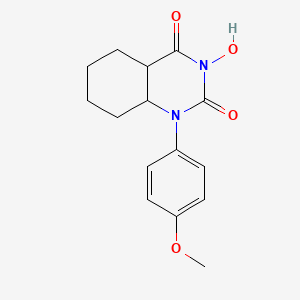
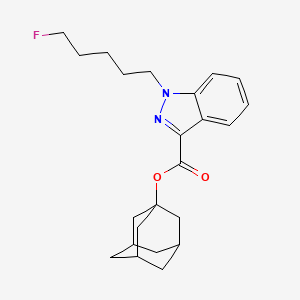
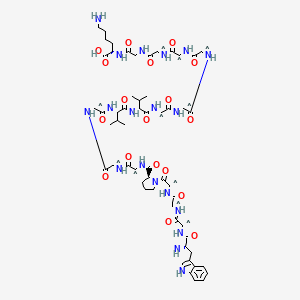
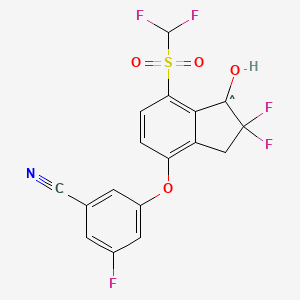
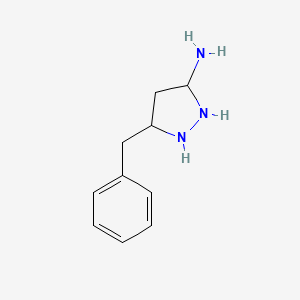
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
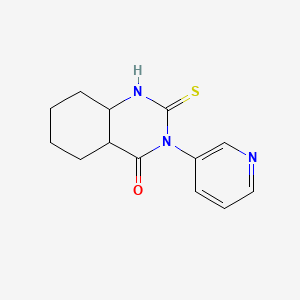
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
